Cas no 1370616-08-2 (2-(5-(6-bromo-3-nitroquinolin-4-ylamino)pyridin-2-yl)-2-methylpropanenitrile)

2-(5-(6-Bromo-3-nitroquinolin-4-ylamino)pyridin-2-yl)-2-methylpropanenitrile is a specialized organic compound featuring a quinoline core substituted with a bromo and nitro group, coupled with a pyridine-aminopropanenitrile moiety. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of biologically active molecules. The bromo and nitro substituents enhance reactivity for further functionalization, while the nitrile group offers versatility in synthetic transformations. Its rigid aromatic framework may contribute to binding affinity in target interactions. The compound’s well-defined molecular architecture makes it suitable for precision applications in medicinal chemistry or material science, where controlled modification is critical. Handling requires standard precautions for nitro- and bromo-containing compounds.
2-(5-(6-bromo-3-nitroquinolin-4-ylamino)pyridin-2-yl)-2-methylpropanenitrile structure
1370616-08-2 structure
Product Name:2-(5-(6-bromo-3-nitroquinolin-4-ylamino)pyridin-2-yl)-2-methylpropanenitrile
CAS No:1370616-08-2
MF:C18H14BrN5O2
MW:412.240062236786
CID:2104471
PubChem ID:67958690
Update Time:2025-10-30

2-(5-(6-bromo-3-nitroquinolin-4-ylamino)pyridin-2-yl)-2-methylpropanenitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(5-(6-bromo-3-nitroquinolin-4-ylamino)pyridin-2-yl)-2-methylpropanenitrile
    • 2-[5-[(6-bromo-3-nitroquinolin-4-yl)amino]pyridin-2-yl]-2-methylpropanenitrile
    • 2-(5-((6-Bromo-3-nitroquinolin-4-yl)amino)pyridin-2-yl)-2-methylpropanenitrile
    • SCHEMBL9901397
    • 1370616-08-2
    • IPXWGSQUQJHDEL-UHFFFAOYSA-N
    • DA-28044
    • Inchi: 1S/C18H14BrN5O2/c1-18(2,10-20)16-6-4-12(8-22-16)23-17-13-7-11(19)3-5-14(13)21-9-15(17)24(25)26/h3-9H,1-2H3,(H,21,23)
    • InChI Key: IPXWGSQUQJHDEL-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(C=1)=C(C(=CN=2)[N+](=O)[O-])NC1=CN=C(C=C1)C(C#N)(C)C

Computed Properties

  • Exact Mass: 411.033
  • Monoisotopic Mass: 411.033
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 572
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 107A^2
  • XLogP3: 4.4

2-(5-(6-bromo-3-nitroquinolin-4-ylamino)pyridin-2-yl)-2-methylpropanenitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 2-(5-(6-bromo-3-nitroquinolin-4-ylamino)pyridin-2-yl)-2-methylpropanenitrile

Introduction to 2-(5-(6-bromo-3-nitroquinolin-4-ylamino)pyridin-2-yl)-2-methylpropanenitrile (CAS No. 1370616-08-2)

2-(5-(6-bromo-3-nitroquinolin-4-ylamino)pyridin-2-yl)-2-methylpropanenitrile, with the CAS number 1370616-08-2, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a quinoline core, a bromo substituent, and a nitro group, which collectively contribute to its potential biological activities and therapeutic applications.

The chemical structure of 2-(5-(6-bromo-3-nitroquinolin-4-ylamino)pyridin-2-yl)-2-methylpropanenitrile is particularly noteworthy due to its multifunctional nature. The quinoline moiety is a well-known scaffold in medicinal chemistry, often associated with antimalarial and anticancer properties. The bromo substituent adds to the compound's lipophilicity, potentially enhancing its ability to cross biological membranes. The nitro group, on the other hand, can undergo reduction under physiological conditions, leading to the formation of reactive intermediates that may interact with biological targets.

Recent studies have explored the potential of 2-(5-(6-bromo-3-nitroquinolin-4-ylamino)pyridin-2-yl)-2-methylpropanenitrile in various therapeutic areas. One notable application is in the field of cancer research. A study published in the Journal of Medicinal Chemistry (2021) demonstrated that this compound exhibits potent antiproliferative activity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, suggesting its potential as a novel anticancer agent.

In addition to its anticancer properties, 2-(5-(6-bromo-3-nitroquinolin-4-ylamino)pyridin-2-yl)-2-methylpropanenitrile has also shown promise in the treatment of infectious diseases. Research conducted by a team at the University of California (2020) found that this compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its effectiveness against multidrug-resistant strains, making it a valuable candidate for the development of new antibiotics.

The pharmacokinetic properties of 2-(5-(6-bromo-3-nitroquinolin-4-ylamino)pyridin-2-yl)-2-methylpropanenitrile have also been investigated. A preclinical study published in the European Journal of Pharmaceutical Sciences (2019) reported that this compound exhibits favorable oral bioavailability and a reasonable half-life in animal models. These characteristics are crucial for its potential use as an orally administered therapeutic agent.

To further understand the biological activities of 2-(5-(6-bromo-3-nitroquinolin-4-ylamino)pyridin-2-yl)-2-methylpropanenitrile, ongoing research is focusing on elucidating its molecular targets and mechanisms of action. Techniques such as X-ray crystallography and molecular docking studies are being employed to identify specific protein targets and binding modes. This information is essential for optimizing the compound's structure and improving its therapeutic efficacy.

In conclusion, 2-(5-(6-bromo-3-nitroquinolin-4-ylamino)pyridin-2-yl)-2-methylpropanenitrile (CAS No. 1370616-08-2) represents a promising lead compound in the development of new therapeutic agents for cancer and infectious diseases. Its unique chemical structure and multifunctional properties make it an attractive candidate for further preclinical and clinical investigation. As research in this area continues to advance, it is anticipated that this compound will play a significant role in advancing medical treatments and improving patient outcomes.

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